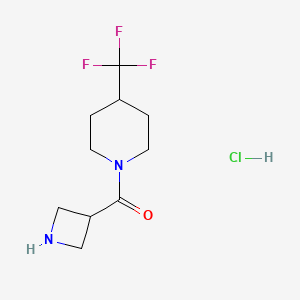
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring and a piperidine ring, both of which are known for their significant biological activities. The trifluoromethyl group attached to the piperidine ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Piperidine Ring: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Coupling of Rings: The azetidine and piperidine rings are coupled using cross-coupling reactions such as the Suzuki–Miyaura cross-coupling reaction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl iodide and various halides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted azetidine and piperidine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Azetidine Derivatives: Compounds such as azetidin-3-ylidene acetates and azetidin-3-one derivatives.
Piperidine Derivatives: Compounds like piperidin-4-yl methanol and piperidin-4-ylidene acetates.
Uniqueness
Azetidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone hydrochloride is unique due to the presence of both azetidine and piperidine rings, along with the trifluoromethyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
特性
分子式 |
C10H16ClF3N2O |
|---|---|
分子量 |
272.69 g/mol |
IUPAC名 |
azetidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)8-1-3-15(4-2-8)9(16)7-5-14-6-7;/h7-8,14H,1-6H2;1H |
InChIキー |
SMAGOEJBGDYECX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)

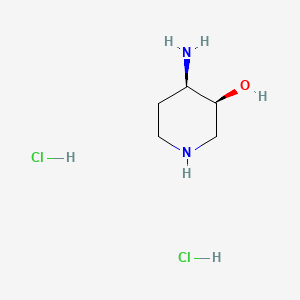
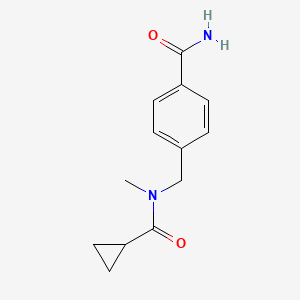
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
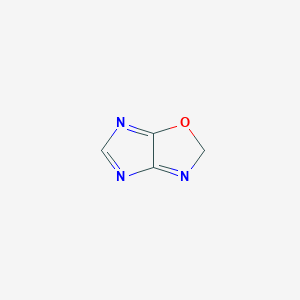
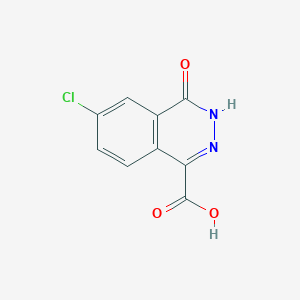
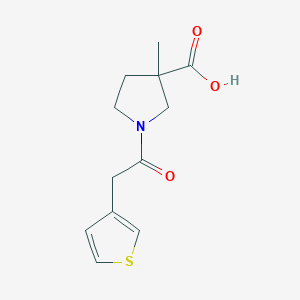

![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)
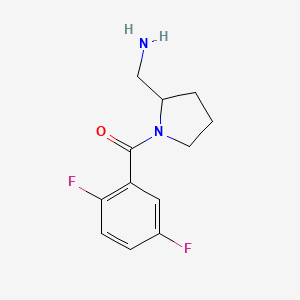
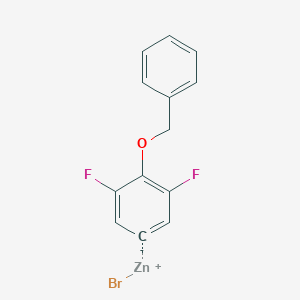
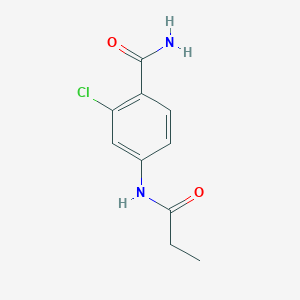
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
